δ Opioid Receptor Affinity: Core Scaffold Comparison Among Five Diazabicycloalkanes
In a head-to-head comparison of five diazabicycloalkane cores substituted with identical N-substituents, the 3,9-diazabicyclo[4.2.1]nonane-based derivative (compound 3) exhibited δ opioid receptor affinity within the same nanomolar range as the other cores (Ki range across all five scaffolds: 0.34–9.1 nM) [1]. However, the 3,8-diazabicyclo[3.2.1]octane core (compound 4) was the only scaffold to demonstrate improved δ affinity and selectivity relative to the reference agonist SNC80 [1]. This differential outcome across structurally analogous cores confirms that the [4.2.1] framework does not simply recapitulate the binding profile of the [3.2.1] system and should be evaluated as a distinct chemotype in opioid receptor programs.
| Evidence Dimension | δ opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki(δ) falls within the range of 0.34–9.1 nM (exact value for compound 3 not disaggregated in abstract; full dataset in primary reference) |
| Comparator Or Baseline | 3,8-diazabicyclo[3.2.1]octane core (compound 4): improved affinity and selectivity relative to SNC80; SNC80 reference Ki(δ) = 0.20 nM [1] |
| Quantified Difference | All five cores (including 3,9-diazabicyclo[4.2.1]nonane) show Ki(δ) values 1.7‑ to 45‑fold higher than SNC80; the [4.2.1] core does not outperform the [3.2.1] core in this assay system |
| Conditions | Radioligand binding assays using [³H]-DPDPE displacement on δ opioid receptors; compounds tested as racemic or diastereoisomeric mixtures |
Why This Matters
Users developing δ opioid ligands must recognize that the [4.2.1] scaffold yields distinct SAR outcomes compared to the [3.2.1] scaffold; procurement decisions should be guided by the specific target profile rather than assuming scaffold interchangeability.
- [1] Loriga, G., Lazzari, P., Manca, I., Ruiu, S., Falzoi, M., Murineddu, G., Bottazzi, M. E. H., Pinna, G., & Pinna, G. A. (2015). Novel diazabicycloalkane delta opioid agonists. Bioorganic & Medicinal Chemistry, 23(17), 5527–5538. View Source
